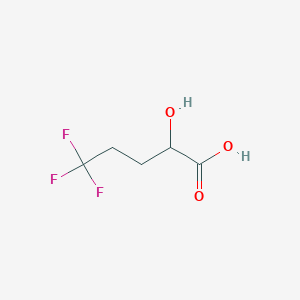
5,5,5-trifluoro-2-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-2-hydroxypentanoic acid (TFHPA) is an organic acid with the chemical formula C5H6F3O3. It is a colorless solid that is soluble in water and has a low melting point. TFHPA is a relatively new compound, first synthesized in the early 2000s, and has since been studied for its potential applications in a variety of fields.
Applications De Recherche Scientifique
5,5,5-trifluoro-2-hydroxypentanoic acid has been studied for potential applications in a variety of scientific fields. It has been used in the synthesis of novel compounds such as trifluoromethylated amides and esters, as well as in the synthesis of novel heterocyclic compounds. It has also been used in the synthesis of novel peptides and peptidomimetics.
Mécanisme D'action
5,5,5-trifluoro-2-hydroxypentanoic acid is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the synthesis of nucleotides, which are necessary for the replication of DNA. 5,5,5-trifluoro-2-hydroxypentanoic acid is thought to bind to the active site of DHFR, preventing the enzyme from catalyzing the reaction and thus inhibiting the synthesis of nucleotides.
Biochemical and Physiological Effects
5,5,5-trifluoro-2-hydroxypentanoic acid has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 5,5,5-trifluoro-2-hydroxypentanoic acid can inhibit the growth of certain cancer cells, as well as inhibit the replication of certain viruses. Additionally, 5,5,5-trifluoro-2-hydroxypentanoic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
5,5,5-trifluoro-2-hydroxypentanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be stored for long periods of time without degradation. Additionally, it is relatively non-toxic and does not have any known side effects. However, 5,5,5-trifluoro-2-hydroxypentanoic acid is not very soluble in organic solvents, and thus can be difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 5,5,5-trifluoro-2-hydroxypentanoic acid. These include further studies on its potential applications in the synthesis of novel compounds, as well as its potential effects on biochemical and physiological processes. Additionally, further studies could be conducted on the mechanism of action of 5,5,5-trifluoro-2-hydroxypentanoic acid, as well as on its potential toxicity and side effects. Finally, further studies could be conducted on the solubility of 5,5,5-trifluoro-2-hydroxypentanoic acid in organic solvents, as this could help make it more useful in laboratory experiments.
Méthodes De Synthèse
5,5,5-trifluoro-2-hydroxypentanoic acid is synthesized through a two-step process. The first step involves the reaction of trifluoroacetic anhydride with 2-hydroxy-5-methylpentanoic acid in an aqueous medium. This reaction results in the formation of the intermediate compound 5,5,5-trifluoro-2-hydroxy-5-methylpentanoic acid. The second step involves the reaction of this intermediate compound with hydrochloric acid. This reaction results in the formation of 5,5,5-trifluoro-2-hydroxypentanoic acid.
Propriétés
IUPAC Name |
5,5,5-trifluoro-2-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c6-5(7,8)2-1-3(9)4(10)11/h3,9H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJCMWLQCJNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-2-hydroxypentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)




